EGTA

Vue d'ensemble

Description

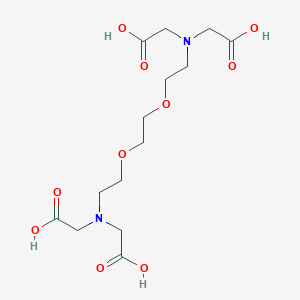

Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a polyamino carboxylic acid and a calcium-specific chelator. It exhibits high selectivity for Ca²⁺ over Mg²⁺ (binding constant for Ca²⁺: ~10¹⁰ M⁻¹ vs. Mg²⁺: ~10² M⁻¹), making it particularly useful in biological systems where Mg²⁺ is abundant . This compound is widely employed to deplete extracellular Ca²⁺, thereby studying Ca²⁺-dependent processes such as cell-cell adhesion, enzyme activity, and signal transduction. For example, this compound disrupts N-cadherin (NCad) interactions by chelating extracellular Ca²⁺, as shown in fluorescence imaging studies . It also modulates plant responses to stress, such as enhancing cadmium (Cd) accumulation in Ricinus communis for phytoremediation and regulating flowering in chrysanthemums by altering Ca²⁺ distribution .

Méthodes De Préparation

Chemical Synthesis of EGTA

Patent-Based Synthesis Using Disodium Iminodiacetate and Triethylene Glycol Dichloride

The primary industrial method for this compound synthesis, as detailed in CN101898974A , involves a nucleophilic substitution reaction between disodium iminodiacetate and triethylene glycol dichloride. This process emphasizes strict control of temperature, pH, and purification to yield high-purity this compound.

Reactants and Reaction Mechanism

Disodium iminodiacetate () serves as the nitrogen donor, while triethylene glycol dichloride () provides the ethylene glycol backbone. The reaction proceeds via nucleophilic displacement of chloride ions by the amine groups of iminodiacetate, forming the tetraacetic acid structure of this compound. The general equation is:

2(\text{IDA}) + \text{Cl-(CH}2\text{CH}2\text{O)}3-\text{Cl} \rightarrow \text{this compound} + 2\text{NaCl}

Optimized Conditions

-

Temperature : Maintained within a narrow range to prevent side reactions (exact values proprietary ).

-

pH : Tightly controlled to favor deprotonation of amine groups, enhancing nucleophilicity.

-

Purification : The crude product is rinsed with boiling water to remove unreacted starting materials and inorganic salts, yielding this compound with ≥98% purity .

Preparation of Standard this compound Solutions

Stock Solution Formulation

For analytical applications, this compound solutions require precise standardization. The Corn Refiners Association protocol outlines the following steps:

-

Stock Solution (0.2 M) :

-

Dissolve 19.0 g this compound in 400 mL purified water containing 100 mL 1.0 N sodium hydroxide (NaOH).

-

Dilute to 1 L with purified water.

-

-

Working Solution (0.002 M) :

-

Dilute 20.0 mL stock solution to 500 mL with purified water.

-

Prepare fresh daily to avoid degradation.

-

Standardization Protocol

-

Pipette 10.0 mL of standard calcium solution (40 µg Ca²⁺/mL) into a beaker.

-

Add 10 mL triethanolamine (30%), 10 mL magnesium chloride (0.002 M), and 5 mL potassium hydroxide (8 N).

-

Titrate with this compound solution using hydroxynaphthol blue indicator until the solution transitions from pink to blue .

Purification and Quality Control

Boiling Water Rinsing Method

The patented synthesis employs boiling water rinsing to isolate this compound from reaction byproducts. This step exploits this compound’s moderate solubility in hot water, allowing impurities such as sodium chloride and unreacted iminodiacetate to remain dissolved during cooling.

Key Steps :

-

Suspend crude this compound in boiling water.

-

Filter the hot solution to remove insoluble impurities.

-

Cool the filtrate to precipitate purified this compound.

-

Dry the product under vacuum.

Analytical Verification

This compound purity is validated via titration against standardized calcium solutions . The chelation efficiency, measured as mg Ca²⁺ per mL this compound, must align with theoretical values (e.g., 0.002 M this compound ≈ 0.080 mg Ca²⁺/mL).

Applications in Biological Systems

While beyond synthesis, this compound’s preparation for cell-free protein synthesis highlights its versatility. For example, HeLa cell extracts are treated with this compound (0.3 mM) to chelate calcium after nuclease digestion, preserving translational activity .

Comparative Analysis of Preparation Methods

Analyse Des Réactions Chimiques

Egtazic acid primarily undergoes chelation reactions, where it forms stable complexes with metal ions, particularly calcium ions. The types of reactions it undergoes include:

Common reagents and conditions used in these reactions include aqueous solutions and neutral to slightly basic pH conditions. The major products formed from these reactions are the metal-ion complexes of egtazic acid .

Applications De Recherche Scientifique

Biochemical Applications

1.1 Calcium Chelation in Cell Culture

EGTA is frequently employed in cell culture media to remove free calcium ions (Ca²+), which can interfere with cellular processes. By chelating Ca²+, researchers can maintain sample viability and isolate calcium-dependent signaling pathways. This is particularly crucial for studying the effects of calcium on enzyme activity and cellular signaling mechanisms .

1.2 Enzymatic Assays

In enzymatic assays, this compound is used to inhibit cation-dependent enzymes by removing Ca²+ from reaction buffers. This allows researchers to investigate the specific roles of calcium in enzymatic reactions without interference from extraneous calcium ions. The concentration of free Ca²+ can be calculated using the association constant of this compound, providing precise control over experimental conditions .

1.3 Electrophysiological Studies

This compound enhances the accuracy of electrophysiological measurements by preventing calcium-dependent inactivation of voltage-gated calcium channels. This application is critical in patch-clamp techniques and multi-electrode array studies that examine neuronal activity and synaptic transmission dynamics .

Agricultural Research

2.1 Impact on Plant Physiology

Recent studies have shown that this compound affects plant mechanical strength by reducing lignin deposition in xylem cells, which alters gene expression related to calcium binding and secondary wall biosynthesis. For instance, this compound treatment led to a significant reduction in the mechanical strength of inflorescence stems, indicating its role in modifying plant structural integrity .

| Morphological Indices | Control Group | This compound-Treated Group |

|---|---|---|

| Stem Mechanical Strength | 100% | 72% |

| Flower Diameter | 100% | 85% |

| Stem Diameter | 100% | 78% |

2.2 Photosynthesis Studies

This compound's influence extends to photosynthetic characteristics, where it has been shown to decrease the photosynthesis rate under certain conditions, impacting overall plant growth and development .

Medical Research

3.1 Vascular Smooth Muscle Studies

In cardiovascular research, this compound has been demonstrated to enhance contractile responses in vascular smooth muscle tissues by removing superficially bound Ca²+. This property allows for better understanding of vascular responses to various stimuli and could lead to advancements in treatments for vascular diseases .

Analytical Chemistry

4.1 Metal Ion Analysis

This compound serves as a sequestering agent in analytical chemistry for the determination of metal ions such as cadmium and zinc in complex biological samples. Its ability to form stable complexes with metal ions enables accurate titration methods, facilitating environmental monitoring and clinical diagnostics .

| Metal Ion | Methodology | Detection Limit |

|---|---|---|

| Cadmium | Titration with excess this compound | 0.01 mg/L |

| Zinc | Photometric indicator method | 0.005 mg/L |

Case Studies

-

Case Study 1: Effects on Neuronal Activity

A study utilized this compound in patch-clamp experiments to assess its impact on neurotransmitter release mechanisms, demonstrating its effectiveness in isolating calcium's role in synaptic transmission . -

Case Study 2: Structural Changes in Plants

Research involving this compound-treated plants revealed significant alterations in stem strength and composition, leading to insights into plant resilience under stress conditions .

Mécanisme D'action

Egtazic acid exerts its effects primarily through chelation, where it binds to calcium ions with high affinity. This binding prevents calcium ions from participating in biological processes, thereby inhibiting calcium-dependent enzymes and pathways . The molecular targets of egtazic acid include calcium ions in various cellular compartments, and its action affects pathways that rely on calcium signaling .

Comparaison Avec Des Composés Similaires

EGTA vs. EDTA (Ethylenediaminetetraacetic acid)

- Selectivity : EDTA binds a broad range of divalent cations (Ca²⁺, Mg²⁺, Fe²⁺, Cd²⁺, Pb²⁺) with high affinity, whereas this compound preferentially binds Ca²⁺. For instance, EDTA removes Cd²⁺ from contaminated soil 90.98% efficiently, compared to this compound’s lower efficacy .

- Biological Applications :

- This compound is preferred in extracellular Ca²⁺ chelation (e.g., disrupting NCad interactions ), while EDTA may disrupt intracellular processes due to its permeability and broader ion affinity.

- In enzyme studies, this compound has minimal inhibitory effects on α-glucosidase activity, unlike EDTA, which significantly reduces activity by chelating essential Mg²⁺ .

This compound vs. BAPTA (1,2-Bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid)

- Kinetics: BAPTA has faster Ca²⁺ binding kinetics (nanosecond timescale), making it suitable for intracellular Ca²⁺ buffering. This compound’s slower kinetics limit its use to extracellular applications .

- Cellular Localization : BAPTA is membrane-permeable and used for intracellular Ca²⁺ chelation, while this compound remains extracellular. In Arabidopsis root meristems, BAPTA (2 mM) and this compound (100 µM) were applied to distinguish intra- vs. extracellular Ca²⁺ signaling .

This compound vs. EDDS ([S,S]-Ethylenediamine-N,N'-disuccinic acid) and NTA (Nitrilotriacetic acid)

- Environmental Remediation :

- Biodegradability : EDDS is biodegradable, unlike EDTA and this compound, which persist in ecosystems .

Comparative Data Table

Research Findings and Mechanistic Insights

- Plant Physiology : this compound (100 µM) reduces Ca²⁺-mediated signaling in tomato plants, lowering H₂O₂ accumulation and antioxidant enzyme activity, thereby increasing susceptibility to Botrytis cinerea . Conversely, this compound enhances Cd translocation in Ricinus communis by 41.34-fold in leaves, aiding phytoremediation .

- Cell Biology : this compound (5–10 mM) slows [Ca²⁺] transient kinetics near voltage-gated calcium channels (VGCCs), demonstrating its role in modulating localized Ca²⁺ signals .

- α-glucosidase, unlike EDTA, which reduces activity by 77.5% .

Limitations and Considerations

- Toxicity : High this compound concentrations (>2 mM) impair root growth in plants and may alter nutrient uptake (e.g., K⁺, Mg²⁺) .

- Kinetic Constraints : this compound’s slow binding kinetics limit its utility in rapid Ca²⁺ fluctuations, necessitating BAPTA for intracellular studies .

- Environmental Persistence: Non-biodegradable nature necessitates cautious use in field applications .

Activité Biologique

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a well-known calcium chelator that plays a significant role in various biological and biochemical processes. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound selectively binds calcium ions (Ca²⁺) with a high affinity, which allows it to modulate calcium-dependent processes in cells. The binding of this compound to Ca²⁺ prevents these ions from participating in physiological functions, such as neurotransmitter release and muscle contraction.

Key Properties of this compound:

- Chemical Structure : this compound is a tetra-acetic acid derivative that can form stable complexes with divalent cations, particularly Ca²⁺.

- Binding Affinity : The dissociation constant () for Ca²⁺ binding to this compound is approximately 70 nM, making it a potent chelator in physiological conditions .

- Slow Binding Kinetics : Compared to other chelators like BAPTA, this compound has slower binding kinetics, which influences its effectiveness in different cellular contexts .

Biological Applications

This compound's ability to sequester Ca²⁺ has led to its use in various experimental settings:

- Neuroscience : this compound is employed to study the role of calcium in neurotransmitter release. High concentrations of this compound can inhibit vesicular release by reducing local Ca²⁺ concentrations near voltage-gated calcium channels (VGCCs) without affecting more distal signaling pathways .

- Cell Culture : In studies involving HL-1 cardiac cells, pre-treatment with this compound significantly reduced tumor necrosis factor-alpha (TNF-α) production induced by 15d-PGJ2, indicating its role in inflammatory responses .

- Tissue Studies : Research has shown that this compound can influence macrophage behavior by inhibiting the binding of vasoactive intestinal peptide to macrophage membranes, highlighting its potential impact on immune responses .

Case Study 1: Neurotransmitter Release

In a study examining the effects of this compound on synaptic transmission, researchers found that at distances close to VGCCs (approximately 10 nm), this compound inhibited Ca²⁺ influx by only 15%, while BAPTA inhibited it by 83%. This suggests that while this compound is effective at reducing Ca²⁺ levels, its slower kinetics limit its ability to act in immediate proximity to VGCCs .

Case Study 2: Inflammatory Response Modulation

Another investigation assessed the impact of this compound on macrophage function during inflammatory responses. The study demonstrated that this compound could inhibit substrate adherence capacity in macrophages, suggesting that calcium chelation alters their phagocytic capabilities and may influence periapical inflammation during dental procedures .

Table 1: Comparative Binding Affinities of Calcium Chelators

| Chelator | (nM) | Binding Kinetics |

|---|---|---|

| This compound | 70 | Slow |

| BAPTA | 220 | Fast |

Table 2: Effects of this compound on Cellular Processes

| Cell Type | Treatment Condition | Outcome |

|---|---|---|

| HL-1 Cells | 5 mM this compound + 15 µM PGJ2 | Reduced TNF-α production |

| Neuronal Synapses | High concentration | Inhibited vesicular release |

Q & A

Basic Research Questions

Q. How should EGTA stock solutions be prepared for calcium chelation in cell culture or enzymatic assays?

this compound stock solutions are typically prepared in ultrapure water or DMSO, adjusted to pH 7.0–8.0 using NaOH to ensure solubility. For cell culture, a common concentration is 50–100 mM, sterilized by filtration (0.22 µm). In enzymatic assays, this compound is added to buffers at 1–5 mM to chelate contaminating Ca²⁺ while preserving Mg²⁺-dependent processes. Researchers must calculate free Ca²⁺ concentrations using association constants (e.g., Kd ≈ 107.9 nM at 37°C) to validate chelation efficiency .

Q. What distinguishes this compound from EDTA in calcium-specific chelation?

this compound selectively binds Ca²⁺ (log K = 10.97) over Mg²⁺ (log K = 5.2), making it ideal for isolating calcium-dependent pathways. In contrast, EDTA binds both ions with higher affinity (Ca²⁺ log K = 10.7; Mg²⁺ log K = 8.7), disrupting Mg²⁺-dependent enzymes like DNA polymerases. For example, this compound is preferred in electrophysiology to prevent Ca²⁺-dependent channel inactivation without affecting Mg²⁺-ATPase activity .

Q. How does this compound improve protein purification workflows?

this compound is added to lysis or elution buffers (1–5 mM) to chelate Ca²⁺, preventing unwanted protein aggregation or interactions. In tandem affinity purification, this compound dissociates calcium-dependent protein-matrix bonds (e.g., calmodulin-binding tags). Post-purification, dialysis or desalting columns remove this compound to restore native protein function .

Advanced Research Questions

Q. How can researchers resolve contradictory data on calcium-dependent binding when using this compound?

Discrepancies in binding assays (e.g., cadherin interactions) may arise from incomplete chelation or residual Ca²⁺. Validate this compound efficacy by:

- Measuring free Ca²⁺ with fluorometric probes (e.g., Fluo-4).

- Including positive controls (e.g., Ca²⁺-free buffers with 2 mM this compound).

- Replicating conditions from established protocols (e.g., AFM studies showing Ca²⁺-independent Dsg2/E-cadherin binding in this compound ). Statistical methods like bootstrap error analysis can quantify variability in binding probabilities .

Q. What methodological considerations apply when using this compound to study calcium signaling in live-cell imaging?

- Permeabilization: Use digitonin or streptolysin-O to introduce this compound intracellularly without disrupting membranes.

- Timing: Pre-incubate cells with this compound (10–30 min) to deplete intracellular stores.

- Validation: Pair this compound with calcium-free media and verify depletion using FRET-based sensors (e.g., TN-XXL) . Note: this compound’s slow kinetics may fail to capture rapid Ca²⁺ transients; consider faster chelators like BAPTA for subsecond events .

Q. How does this compound mitigate calcium-induced PCR inhibition, and what are its limitations?

Calcium (>1 mM) inhibits Taq polymerase by stabilizing DNA secondary structures. Adding equimolar this compound (1–5 mM) rescues amplification by sequestering Ca²⁺. However, this compound may interfere with Mg²⁺ availability if improperly balanced. Optimize Mg²⁺:this compound ratios (e.g., 2:1) and validate with qPCR standards .

Q. What experimental strategies address sex-specific variability in this compound’s effects on enzymatic activity?

In studies like aromatase assays, this compound’s impact may differ by sex due to baseline activity variations. Normalize data to sex-specific controls and use non-parametric tests (e.g., Mann-Whitney U) to account for heteroscedasticity. For example, in quail preoptic area studies, this compound increased activity 60% in males vs. 30% in females, requiring stratified analysis .

Q. How can this compound be used to probe calcium’s role in cytoskeletal dynamics?

this compound (2–5 mM) induces morphological changes (e.g., bipolarity in C2C12 myoblasts) by disrupting Ca²⁺-dependent adhesion proteins. Combine with immunofluorescence (e.g., desmin downregulation ) and RNA-seq to link structural shifts to gene expression. Control for off-target effects by rescuing phenotypes with Ca²⁺ add-back experiments .

Q. Data Analysis & Troubleshooting

Q. How should researchers interpret calcium flux data when this compound and pharmacological inhibitors yield conflicting results?

Cross-validate using multiple approaches:

- Compare this compound-treated samples with calcium channel blockers (e.g., verapamil).

- Use CRISPR/Cas9 knockouts of calcium transporters (e.g., TRPC1) in HUVECs .

- Apply global fitting models to fluorescence lifetime data, accounting for this compound-Ca²⁺ binding kinetics .

Q. What protocols minimize variability in this compound-dependent electrophysiology recordings?

- Solution stability: Prepare this compound-containing intracellular solutions fresh daily to prevent pH drift.

- Temperature control: Maintain recordings at 37°C to ensure consistent Kd values.

- Calibration: Use patch-clamp fluorometry to correlate this compound concentration with Ca²⁺ buffering capacity .

Propriétés

IUPAC Name |

2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O10/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFVIWRASFVYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31571-71-8 (hydrochloride salt) | |

| Record name | Egtazic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045151 | |

| Record name | Egtazic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Egtazic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14091 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

67-42-5 | |

| Record name | EGTA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Egtazic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,9-Dioxa-3,12-diazatetradecanedioic acid, 3,12-bis(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Egtazic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenebis(oxyethylenenitrilo)tetra(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EGTAZIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/526U7A2651 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.